molecular formula C8H11N3O2 B2871085 2-Amino-4-isopropylpyrimidine-5-carboxylic acid CAS No. 127958-03-6

2-Amino-4-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B2871085
CAS No.: 127958-03-6
M. Wt: 181.195
InChI Key: SIOOCOUQJSQPNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-isopropylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method includes the condensation of 2-amino-4-isopropylpyrimidine with a carboxylating agent, such as carbon dioxide, in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques, such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, alcohols, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid
  • 2-Amino-4-ethylpyrimidine-5-carboxylic acid
  • 2-Amino-4-tert-butylpyrimidine-5-carboxylic acid

Uniqueness

2-Amino-4-isopropylpyrimidine-5-carboxylic acid is unique due to its specific isopropyl substitution at position 4, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4(2)6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOOCOUQJSQPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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